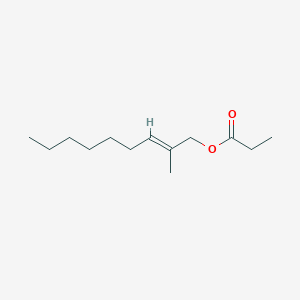![molecular formula C15H11Cl2NO B11954844 2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)
2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one is an organic compound with the molecular formula C15H11Cl2NO and a molecular weight of 292.167 g/mol It is a member of the dibenzoazepine family, characterized by a fused tricyclic structure containing nitrogen and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one typically involves multi-step organic reactions. One common method involves the chlorination of 5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the use of chlorinating agents and the potential hazards associated with large-scale chemical reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
2-chloro-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one: Contains a pyrimido ring, leading to distinct properties and applications.
Uniqueness
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions and may contribute to its biological activity .
Eigenschaften
Molekularformel |
C15H11Cl2NO |
|---|---|
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
2,11-dichloro-5-methyl-11H-benzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C15H11Cl2NO/c1-18-13-7-6-9(16)8-12(13)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,14H,1H3 |
InChI-Schlüssel |
LUKZLTGVQSDRDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


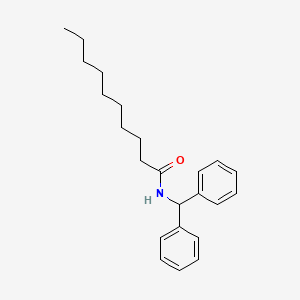
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
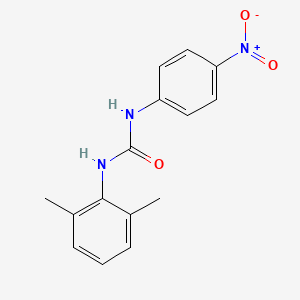




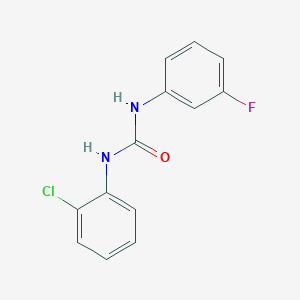

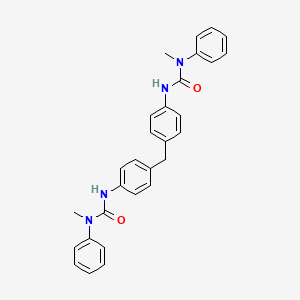
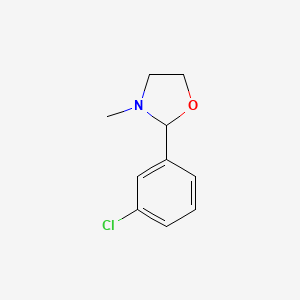
![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
